1-N-Boc-4-fluoromethylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

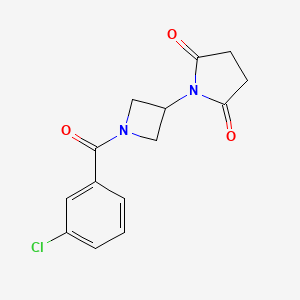

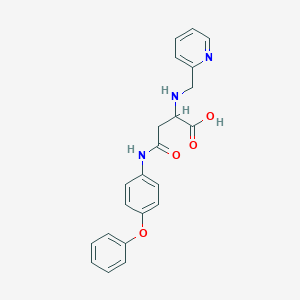

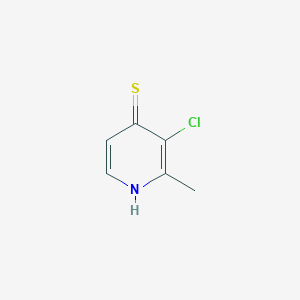

1-N-Boc-4-fluoromethylpiperidine, also known as Boc-4-FluoroMethylPiperidine, is a chemical compound with the molecular formula C11H20FNO2 and a molecular weight of 217.2841. It has gained attention in the fields of medicine and industry due to its unique properties1.

Synthesis Analysis

Unfortunately, specific synthesis methods for 1-N-Boc-4-fluoromethylpiperidine were not found in the search results. However, it’s worth noting that the formation of Boc-protected amines, which is a category this compound falls under, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O2.Molecular Structure Analysis

The molecular structure of 1-N-Boc-4-fluoromethylpiperidine consists of 11 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms1. Unfortunately, specific details about the arrangement of these atoms were not found in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving 1-N-Boc-4-fluoromethylpiperidine were not found in the search results. However, Boc-protected amines like this compound are generally stable towards most nucleophiles and bases2.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-N-Boc-4-fluoromethylpiperidine include its molecular formula (C11H20FNO2) and molecular weight (217.284)1. Unfortunately, additional properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Dynamic Kinetic Resolution in Medicinal Chemistry

1-N-Boc-4-fluoromethylpiperidine has been utilized in dynamic kinetic resolution processes. For instance, a Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one resulted in a single cis enantiomer with high diastereo- and enantioselectivity, making it a valuable building block in medicinal chemistry (LePaih et al., 2021).

Synthesis of Fluorinated Azaheterocycles

Efficient synthesis methods for fluorinated azaheterocycles using 1-N-Boc-4-fluoromethylpiperidine have been developed. These compounds are essential as bifunctional building blocks in the creation of fluorinated pharmaceutical compounds (Verniest et al., 2010).

Building Blocks for Biological Activity

Orthogonally N-protected 3,4-aziridinopiperidine, closely related to 1-N-Boc-4-fluoromethylpiperidine, serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, compounds with high potential for biological activity (Schramm et al., 2009).

Enantioselective Synthesis in Medicinal Chemistry

The compound has been used in the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, another highly prized building block for medicinal chemistry. This synthesis employed an enantioselective fluorination methodology, important for obtaining enantiopure materials (Shaw et al., 2013).

Electrochromic Thin Films

In materials science, specifically in the preparation of electrochromic thin films, tert-butyloxycarbonyl (boc) groups, as found in 1-N-Boc-4-fluoromethylpiperidine, have been used. These films are crucial in electrochromic devices, providing fast switching and high contrast (Maier & Tieke, 2012).

Anion Binding in Aqueous Solutions

Research in the field of anion binding in aqueous solutions has involved ammonium boranes with tert-butyloxycarbonyl groups, similar to those in 1-N-Boc-4-fluoromethylpiperidine, demonstrating the compound's potential in creating selective receptors for ions like fluoride and cyanide (Hudnall & Gabbaï, 2007).

Safety And Hazards

Specific safety data and hazards associated with 1-N-Boc-4-fluoromethylpiperidine were not found in the search results. However, similar compounds, such as Boc-piperidine, are classified as combustible liquids that can cause skin irritation, serious eye irritation, and respiratory irritation34.

Direcciones Futuras

The future directions of 1-N-Boc-4-fluoromethylpiperidine are not explicitly mentioned in the search results. However, given its unique properties and its use in the fields of medicine and industry1, it is likely that research and development will continue to explore its potential applications.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and safety data sheets.

Propiedades

IUPAC Name |

tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPONZPZEVAZHJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]acetic acid](/img/structure/B2364132.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2364135.png)

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364137.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2364144.png)

![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B2364151.png)